
(4-Methoxycarbonylphenyl)stibonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxycarbonylphenyl)stibonic acid is an organometallic compound that contains both organic and antimony components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl)stibonic acid typically involves the reaction of 4-methoxycarbonylphenylboronic acid with antimony reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxycarbonylphenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
(4-Methoxycarbonylphenyl)stibonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Methoxycarbonylphenyl)stibonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. The compound’s antimony component can also interact with cellular components, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains boron instead of antimony.
4-Methoxycarbonylbenzeneboronic acid: Another boronic acid derivative with similar functional groups.
4-Methoxycarbonylphenylboronic acid methyl ester: A methyl ester derivative with comparable chemical properties.
Uniqueness
(4-Methoxycarbonylphenyl)stibonic acid is unique due to the presence of antimony, which imparts distinct chemical and biological properties compared to its boron-containing analogs. This uniqueness makes it valuable for specific applications where antimony’s reactivity and interactions are advantageous .
Propriétés
Numéro CAS |
65275-98-1 |
|---|---|
Formule moléculaire |
C8H9O5Sb |
Poids moléculaire |
306.91 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl)stibonic acid |
InChI |
InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
DEIYWSNATMEEIA-UHFFFAOYSA-L |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)[Sb](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)

![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)

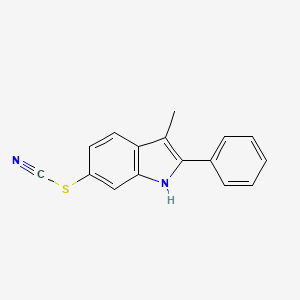
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
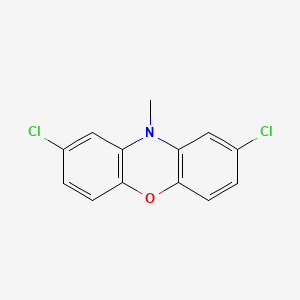
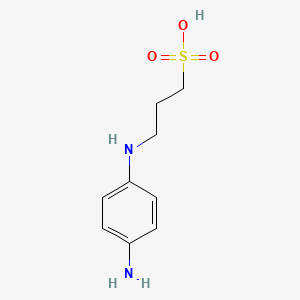
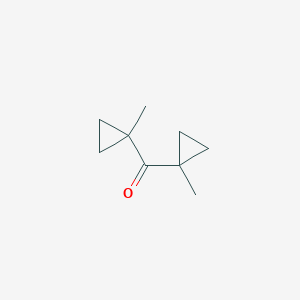
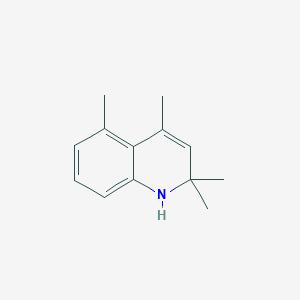
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
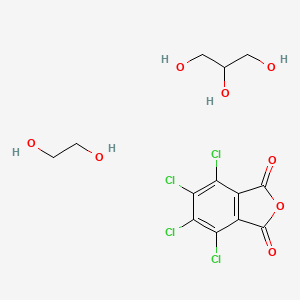
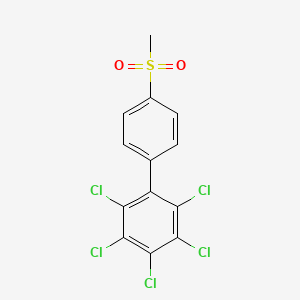
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
